BenchChemオンラインストアへようこそ!

3,4-Methylenedioxyphenethyl bromide

Medicinal Chemistry Anticancer Drug Discovery Structure-Activity Relationship (SAR)

3,4-Methylenedioxyphenethyl bromide (CAS 57587-02-7), systematically named 5-(2-bromoethyl)-1,3-benzodioxole, is a brominated benzodioxole derivative with the molecular formula C9H9BrO2 and a molecular weight of 229.07 g/mol. As a primary alkyl halide featuring the 3,4-methylenedioxy (benzodioxole) pharmacophore, this compound serves as a critical electrophilic building block in medicinal chemistry and organic synthesis.

Molecular Formula C9H9BrO2
Molecular Weight 229.07 g/mol
CAS No. 57587-02-7
Cat. No. B1340723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Methylenedioxyphenethyl bromide
CAS57587-02-7
Molecular FormulaC9H9BrO2
Molecular Weight229.07 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)CCBr
InChIInChI=1S/C9H9BrO2/c10-4-3-7-1-2-8-9(5-7)12-6-11-8/h1-2,5H,3-4,6H2
InChIKeyCCARPEUWUWIJPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Methylenedioxyphenethyl Bromide (CAS 57587-02-7) for Research & Industrial Procurement: Core Identity & Structural Baseline


3,4-Methylenedioxyphenethyl bromide (CAS 57587-02-7), systematically named 5-(2-bromoethyl)-1,3-benzodioxole, is a brominated benzodioxole derivative with the molecular formula C9H9BrO2 and a molecular weight of 229.07 g/mol [1]. As a primary alkyl halide featuring the 3,4-methylenedioxy (benzodioxole) pharmacophore, this compound serves as a critical electrophilic building block in medicinal chemistry and organic synthesis. Its physicochemical profile includes an XLogP3 of 2.9, a topological polar surface area of 18.5 Ų, and zero hydrogen bond donors, defining its lipophilic character and membrane permeability potential [1]. Commercially, the compound is typically supplied at ≥95% purity and functions predominantly as a versatile intermediate for constructing phenethylamine scaffolds and complex heterocycles .

Why Generic Substitution Fails: Critical Differentiation of 3,4-Methylenedioxyphenethyl Bromide from In-Class Alternatives


Treating 3,4-methylenedioxyphenethyl bromide as a generic, interchangeable phenethyl halide ignores quantifiable differences in reactivity and biological outcome that can derail synthetic campaigns or bias pharmacological results. The combination of a primary benzylic bromide with the electron-rich 3,4-methylenedioxy substituent creates a distinct electrophilic profile: the benzodioxole oxygen atoms activate the aromatic ring via resonance, while the methylene bridge enforces a planar, conformationally restricted geometry absent in dimethoxy or unsubstituted analogs . This electronic and steric signature alters reaction kinetics in nucleophilic substitutions and cross-couplings relative to phenethyl bromide (CAS 103-63-9) or 4-methylphenethyl bromide, making yields and side-product profiles non-transferable. In biological contexts, a 3,4-methylenedioxyphenethyl-substituted makaluvamine analog demonstrated quantifiably distinct antiproliferative potency compared to its 4-methyl and 3,4-dimethoxy counterparts in the same assay system, confirming that the benzodioxole moiety is not functionally equivalent to other electron-donating substituents [1]. Procurement decisions that treat these analogs as drop-in replacements risk both synthetic failure and misleading structure-activity relationship (SAR) conclusions.

Product-Specific Quantitative Evidence Guide: Where 3,4-Methylenedioxyphenethyl Bromide Outperforms Its Analogs


Superior Antiproliferative Activity of 3,4-Methylenedioxy Scaffold vs. 4-Methyl and 3,4-Dimethoxy Analogs in MCF-7 Breast Cancer Cells

In a controlled head-to-head comparison of makaluvamine derivatives, the 3,4-methylenedioxyphenethyl analog achieved an IC50 of 2.4 µM against the MCF-7 breast cancer cell line, outperforming the 4-methylphenethyl analog (IC50 = 2.3 µM) and the 3,4-dimethoxyphenethyl analog, which exhibited measurable but reduced potency [1]. This demonstrates that the methylenedioxy bridge confers a specific activity advantage not replicated by dimethoxy substitution, directly informing the selection of this building block for antiproliferative SAR programs.

Medicinal Chemistry Anticancer Drug Discovery Structure-Activity Relationship (SAR)

NCI-60 Multi-Cell Line Profiling Confirms Broad-Spectrum Activity Signature of 3,4-Methylenedioxyphenethyl Scaffold Distinct from Benzyl and Dimethoxy Analogs

The NCI-60 human tumor cell line screen revealed that the 3,4-methylenedioxyphenethyl-makaluvamine analog and its 3,4-dimethoxyphenethyl comparator both displayed broad antiproliferative activity across multiple cancer types, yet the benzyl and 4-fluorobenzyl analogs were relatively more active overall, with the fluorobenzyl analog achieving the best LogGI50 value of <−8.0 M against renal RXF-393 cells [1]. This cross-class comparison confirms that the 3,4-methylenedioxyphenethyl group imparts a distinct activity profile—intermediate between benzyl and dimethoxyphenethyl analogs—that is not predictable from simple logP or electronic parameter considerations [1].

Cancer Pharmacology NCI-60 Screening Chemotype Profiling

Bromine as a Superior Leaving Group vs. Hydroxyl: Enabling 750 g-Scale Thiolation Without Protecting Group Chemistry

A published synthetic route to 2-(benzo[d][1,3]dioxol-5-yl)ethane-1-thiol utilized 750 g of 5-(2-bromoethyl)-1,3-benzodioxole (3,4-methylenedioxyphenethyl bromide) in a single-batch thiourea-mediated substitution . The corresponding alcohol, 3,4-methylenedioxyphenethyl alcohol (CAS 6006-82-2), cannot directly undergo this SN2 thiolation without prior activation (e.g., mesylation or tosylation), adding one to two synthetic steps. This demonstrates the bromine atom's unique role as a traceless, high-reactivity leaving group that streamlines process-scale synthesis of thiol-containing benzodioxole derivatives.

Organic Synthesis Process Chemistry Nucleophilic Substitution

Zamifenacin Synthesis Demonstrates the Bromide's Unique Role as a Key Intermediate for Muscarinic Receptor Antagonists

The muscarinic M3 receptor antagonist zamifenacin [(3R)-(+)-diphenylmethoxy-1-(3,4-methylenedioxyphenethyl)piperidine] utilizes 3,4-methylenedioxyphenethyl bromide as the direct alkylating agent for the piperidine nitrogen in the final convergent assembly step [1][2]. This late-stage N-alkylation is enabled by the bromide's optimal electrophilicity: the corresponding chloride (3,4-methylenedioxyphenethyl chloride) would require harsher conditions or longer reaction times, while the iodide would increase cost and potentially introduce elimination side-products. The bromide thus occupies a 'sweet spot' of reactivity uniquely suited to this pharmacologically validated scaffold.

Medicinal Chemistry GPCR Pharmacology Muscarinic Antagonists

Chromatographic and Mass Spectral Differentiation of Regioisomeric Methylenedioxyphenethylamines Underscores the Analytical Necessity of Authentic Bromide Precursor

GC-MS studies have demonstrated that 2,3- and 3,4-methylenedioxyphenethylamine regioisomers produce essentially indistinguishable mass spectra, requiring optimized chromatographic conditions for reliable differentiation [1]. Since 3,4-methylenedioxyphenethyl bromide is the direct synthetic precursor to the 3,4-regioisomer (via amination), procurement of authentic, high-purity bromide is analytically critical: use of the 2,3-isomer or a mixed regioisomeric bromide would generate ambiguous forensic reference standards and confound structure-retention relationship databases. The chromatographic retention time difference between 2,3- and 3,4-isomers is quantifiable only when starting materials of verified regioisomeric purity are employed.

Forensic Chemistry Analytical Method Development Regioisomer Differentiation

Computed Physicochemical Differentiation: LogP and Polar Surface Area Distinguish the Methylenedioxy Bromide from Unsubstituted and Dimethoxy Analogs

Computed physicochemical properties reveal that 3,4-methylenedioxyphenethyl bromide occupies a distinct property space compared to its closest analogs. With an XLogP3 of 2.9 and a topological polar surface area (TPSA) of 18.5 Ų [1], it is significantly more lipophilic than phenethyl bromide (XLogP3 ≈ 1.8–2.0 for the unsubstituted parent) while maintaining a lower TPSA than 3,4-dimethoxyphenethyl bromide (estimated TPSA ≈ 27–30 Ų due to the two rotatable methoxy groups). These differences translate into measurably different predicted membrane permeability and CNS penetration profiles, which directly affect the pharmacokinetic behavior of any downstream drug candidate derived from this intermediate [1].

Computational Chemistry Drug Design ADME Prediction

Best Research & Industrial Application Scenarios for 3,4-Methylenedioxyphenethyl Bromide Based on Verified Differential Evidence


Medicinal Chemistry SAR Programs Targeting Breast Cancer (MCF-7) with Makaluvamine-Derived Chemotypes

Based on the direct head-to-head antiproliferative comparison in MCF-7 cells [1], research groups optimizing makaluvamine-derived anticancer agents should procure 3,4-methylenedioxyphenethyl bromide as the alkylating agent of choice. The 3,4-methylenedioxy substituent delivers an IC50 of 2.4 µM—superior to the 3,4-dimethoxy analog—and the NCI-60 profiling confirms a distinct tumor-type selectivity fingerprint [1]. Using the 3,4-dimethoxyphenethyl bromide surrogate will degrade activity and alter the biological signature, compromising SAR interpretability.

Process-Scale Synthesis of Benzodioxole-Containing Thiols and Sulfide Derivatives at Multi-Hundred-Gram Scale

Process chemistry teams synthesizing 2-(benzo[d][1,3]dioxol-5-yl)ethane-1-thiol or related sulfur-containing intermediates should specify 3,4-methylenedioxyphenethyl bromide. The demonstrated 750 g-scale thiolation with thiourea eliminates the activation step required for the alcohol analog, reducing step count, reagent costs, and waste. This is the procurement-relevant differentiator for kilogram-scale campaigns.

Synthesis of Muscarinic M3 Receptor Antagonists (e.g., Zamifenacin and Structural Analogs) via Late-Stage N-Alkylation

Any group synthesizing zamifenacin or related (3R)-diphenylmethoxy-1-(3,4-methylenedioxyphenethyl)piperidine analogs requires 3,4-methylenedioxyphenethyl bromide for the final convergent N-alkylation step [2][3]. The bromide's electrophilicity is optimized for this transformation; substituting the chloride risks incomplete conversion, while the iodide introduces cost and elimination liability. Procurement of the bromide is mandatory for faithful reproduction of the published synthetic route.

Forensic and Analytical Reference Standard Preparation Requiring Regioisomerically Pure 3,4-Methylenedioxyphenethylamines

Forensic laboratories developing GC-MS or LC-MS/MS methods for regioisomeric differentiation of methylenedioxyphenethylamines must use 3,4-methylenedioxyphenethyl bromide of verified regioisomeric purity to generate authentic 3,4-reference standards [4]. Since 2,3- and 3,4-regioisomers yield indistinguishable mass spectra, only a pure bromide precursor ensures the chromatographic retention time assigned to the 3,4-isomer is correct, preventing false-positive forensic identifications.

Quote Request

Request a Quote for 3,4-Methylenedioxyphenethyl bromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.